An In-Depth Technical Guide to 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS 53197-57-2) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (CAS 53197-57-2) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, a specialized organic compound. Designed for professionals in research and drug development, this document synthesizes available data on its chemical properties, spectral characteristics, and potential applications, while also addressing critical safety and handling protocols. The structure of this molecule, featuring a rigid biphenyl core functionalized with two hydroxyl groups and a carboxylic acid, makes it a compound of significant interest for applications ranging from polymer science to medicinal chemistry.
Core Molecular Identity and Structure
4,4'-Dihydroxy-biphenyl-2-carboxylic acid, also known by its IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid, is a trifunctional aromatic compound.[1][2] Its architecture is built upon a biphenyl scaffold, which imparts rigidity and defined stereochemistry. The strategic placement of two phenolic hydroxyl groups and one carboxylic acid group offers multiple sites for chemical modification and dictates its physicochemical behavior, including its hydrogen bonding capabilities and polarity.
Caption: Chemical structure of 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.
Physicochemical and Computed Properties
A summary of the key physicochemical properties is essential for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays. The properties listed below are derived from computational models and supplier data.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₄ | [1][2][3] |
| Molecular Weight | 230.22 g/mol | [1][2][3] |
| Exact Mass | 230.05790880 Da | [1][3] |
| Physical Form | Solid | [4] |
| XLogP3 | 2.2 | [1][3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 77.8 Ų | [1][3] |
| Complexity | 271 | [1][3] |
The XLogP3 value of 2.2 suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance between aqueous and lipid solubility.[1][3] The Topological Polar Surface Area (TPSA) of 77.8 Ų is a key predictor of drug transport properties; values in this range are often associated with good cell permeability.[1][3] While specific quantitative solubility data is not widely published, the presence of three hydrogen bond donors and four acceptors, combined with the carboxylic acid moiety, suggests solubility in polar organic solvents like methanol, ethanol, and DMSO.[3][5][6] Its solubility in water is expected to be limited but likely greater than that of its parent compound, 4,4'-dihydroxybiphenyl, due to the ionizable carboxylic acid group.
Spectral Analysis and Structural Elucidation
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by the characteristic absorptions of its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]
-
O-H Stretch (Phenolic): A distinct, broad absorption band around 3200-3600 cm⁻¹ would indicate the phenolic hydroxyl groups.
-
C=O Stretch (Carbonyl): A strong, sharp absorption peak between 1710-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7] Conjugation with the aromatic ring would likely place this peak closer to 1710 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Multiple sharp, medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic biphenyl core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide a clear fingerprint. Key expected signals include a highly deshielded singlet for the carboxylic acid proton (typically >10 ppm), distinct singlets for the two phenolic -OH protons , and a complex pattern of multiplets in the aromatic region (approximately 6.5-8.5 ppm) corresponding to the seven protons on the substituted biphenyl rings.
-
¹³C NMR: The carbon spectrum would confirm the carbon framework. A signal in the 170-180 ppm range would correspond to the carboxylic acid carbon .[7] The aromatic region would show multiple signals, with the carbons attached to the electron-donating hydroxyl groups appearing more shielded (upfield) and the carbon attached to the electron-withdrawing carboxylic acid group appearing more deshielded (downfield).
Mass Spectrometry (MS)
In a mass spectrum, the compound would exhibit a molecular ion (M⁺) peak corresponding to its exact mass of 230.0579 m/z.[1][3] Common fragmentation patterns would likely involve the loss of water (H₂O, M-18), carbon monoxide (CO, M-28), and the carboxyl group (COOH, M-45), providing further structural confirmation.
Synthesis and Methodologies
A detailed, peer-reviewed synthesis protocol for 4,4'-Dihydroxy-biphenyl-2-carboxylic acid is not prominently available in the literature. However, a logical retrosynthetic analysis based on established organic chemistry principles can guide its preparation. A plausible approach would involve the strategic formation of the biphenyl core, followed by or preceded by the introduction of the required functional groups.
A robust strategy would be a Suzuki cross-coupling reaction, a Nobel Prize-winning method renowned for its efficiency in forming C-C bonds between aromatic rings.
Caption: Proposed retrosynthetic pathway for the target compound.
Hypothetical Experimental Protocol (Suzuki Coupling):
-
Reactant Preparation: A suitably protected 2-halo-5-hydroxybenzoic acid derivative (e.g., 2-bromo-5-(methoxymethoxy)benzoic acid) would be chosen as the aryl halide partner. 4-Hydroxyphenylboronic acid would serve as the boronic acid partner. The use of a protecting group on the phenol is critical to prevent side reactions under the basic conditions of the coupling.
-
Reaction Setup: The aryl halide, boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined in a suitable solvent system, such as a mixture of dioxane and water.
-
Execution: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated, typically between 80-100 °C, for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Workup and Deprotection: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting protected biphenyl intermediate is then subjected to acidic hydrolysis (e.g., with HCl in methanol) to remove the protecting groups.
-
Purification: The final product, 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, is purified from the crude mixture using techniques such as recrystallization or column chromatography to yield the desired compound.
Potential Applications and Research Interest
The unique combination of functional groups on a rigid scaffold makes this compound a versatile building block.
Materials Science
The parent compound, 4,4'-dihydroxybiphenyl, is a key monomer in the production of high-performance polymers like liquid crystal polymers (LCPs) and polysulfones, valued for their exceptional thermal stability.[8][9] The addition of a carboxylic acid group in the 2-position introduces a reactive site for polymerization into novel polyesters or polyamides. This third functional group could also be used to tune solubility or introduce cross-linking capabilities, leading to materials with tailored thermal, mechanical, and optical properties.
Drug Discovery and Medicinal Chemistry
Biphenyl scaffolds are prevalent in medicinal chemistry. The phenolic moieties suggest potential antioxidant properties, similar to other polyphenolic compounds.[10] The overall structure can serve as a valuable fragment or lead compound in drug design. The carboxylic acid provides a key interaction point (e.g., for salt formation or hydrogen bonding with a receptor active site) and can improve the pharmacokinetic profile of a potential drug candidate. It is noteworthy that the parent 4,4'-biphenol has been reported to exhibit estrogenic activity, which should be a consideration in any biological evaluation.[9]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on available safety data for the compound and structurally related chemicals.[4][11][12][13]
Hazard Identification
Based on supplier information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat when handling this compound.[11][14] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14] After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][14] Recommended storage is at room temperature.[4]
-
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
-
In case of skin contact: Wash off with soap and plenty of water.[11][14] If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a doctor.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
References
- Echemi. (n.d.). 4,4'-DIHYDROXY-BIPHENYL-2-CARBOXYLIC ACID | 53197-57-2.
- Echemi. (n.d.). 4,4′-Dihydroxybiphenyl SDS, 92-88-6 Safety Data Sheets.
- PubChem. (n.d.). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.
- N.S.CHEMICALS. (n.d.). 4,4′-Dihydroxy Biphenyl.
- Sigma-Aldrich. (n.d.). 4,4'-Dihydroxy-[1,1'-biphenyl]-2-carboxylic acid.
- Fisher Scientific. (2014, September 28). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 4,4′-Dihydroxy-biphenyl-2-carboxylic acid | CAS 53197-57-2.
- ResearchGate. (n.d.). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4,4'-Dihydroxybiphenyl.
- Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 41738-72-1: 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid.
- Key Organics. (n.d.). 4,4′-Dihydroxy-[1,1′-biphenyl]-2-carboxylic acid.
- Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
- Sigma-Aldrich. (n.d.). 4,4'-Dihydroxybiphenyl 97%.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents.
- Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
- Wikipedia. (n.d.). 4,4'-Biphenol.
- MedChemExpress. (n.d.). 4,4'-Dihydroxybiphenyl | Biochemical Reagent.
- Google Patents. (n.d.). CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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